What is L-Methionine-13C5 and its chemical properties?
What is L-Methionine-13C5 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Methionine-¹³C₅, a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document details its chemical properties, applications, and the experimental contexts in which it is employed.
Introduction to L-Methionine-¹³C₅
L-Methionine-¹³C₅ is a non-radioactive, stable isotope-labeled variant of the essential amino acid L-Methionine. In this molecule, the five carbon atoms have been replaced with the heavy isotope carbon-13 (¹³C). This isotopic enrichment allows for the precise tracing of methionine's metabolic fate within biological systems without the safety concerns and handling complexities associated with radioactive isotopes.
Its primary application lies in metabolic flux analysis, where it serves as a tracer to elucidate the pathways of methionine metabolism and its incorporation into proteins and other biomolecules.[1][2] This makes it an invaluable tool in studying disease states, such as cancer, where metabolic pathways are often dysregulated. Furthermore, it is utilized in quantitative proteomics, specifically in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), for the accurate quantification of proteins.
Chemical and Physical Properties
The fundamental properties of L-Methionine-¹³C₅ are summarized below. These properties are essential for its application in experimental settings, particularly for the preparation of standards and media for cell culture.
| Property | Value | Reference |
| Molecular Formula | ¹³C₅H₁₁NO₂S | [3] |
| Molecular Weight | 154.17 g/mol | [1] |
| Exact Mass | 154.068 Da | [3] |
| CAS Number | 202326-57-6 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 284 °C (decomposes) | [4] |
| Solubility | Soluble in water (50 mg/mL with sonication) | [5] |
| Optical Activity | [α]25/D +23.1°, c = 1 in 1 M HCl | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [1][6] |
A doubly labeled version, L-Methionine-¹³C₅,¹⁵N , is also commercially available, where the nitrogen atom is replaced with the ¹⁵N isotope. This provides an additional layer of tracing capability in metabolic studies.[4][6][7]
| Property | Value | Reference |
| Molecular Formula | ¹³C₅H₁₁¹⁵NO₂S | [4] |
| Molecular Weight | 155.17 g/mol | [4][6] |
| CAS Number | 202468-47-1 | [4][6] |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [4] |
Experimental Protocols: Tracing Methylation Dynamics
L-Methionine-¹³C₅ is instrumental in studying methylation, a critical epigenetic modification. The following provides a generalized methodology for tracing the incorporation of the ¹³C-labeled methyl group from methionine into DNA and RNA.[8]
Cell Culture and Labeling
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Cell Seeding: Plate cancer cells at a desired density and allow them to adhere overnight.
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Media Preparation: Prepare cell culture medium containing L-Methionine-¹³C₅ in place of unlabeled L-Methionine. The final concentration should be similar to that of standard media.
-
Labeling: Replace the standard medium with the ¹³C-labeled medium and incubate the cells for a specified time course (e.g., 0, 8, 24, 48 hours).
Metabolite Extraction
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Quenching: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled 80:20 methanol:water solution to the cells and scrape them.
-
Centrifugation: Centrifuge the cell lysate to pellet the macromolecules (including DNA and RNA).
-
Separation: Collect the supernatant for analysis of intracellular metabolites. The pellet is retained for DNA/RNA extraction.
DNA and RNA Hydrolysis
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Extraction: Isolate DNA and RNA from the macromolecule pellet using a suitable commercial kit.
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Hydrolysis: Enzymatically hydrolyze the purified DNA and RNA to their constituent nucleosides.
LC-MS/MS Analysis
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Metabolite Analysis: Analyze the supernatant from the metabolite extraction to confirm the uptake and metabolism of L-Methionine-¹³C₅.
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Nucleoside Analysis: Analyze the hydrolyzed nucleosides to detect the incorporation of the ¹³C-label into methylated nucleosides (e.g., 5-methylcytosine).
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Quantification: Use mass spectrometry to determine the ratio of labeled to unlabeled methylated nucleosides, providing a measure of de novo methylation.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the logical flow of experiments utilizing L-Methionine-¹³C₅ and the metabolic pathways it helps to elucidate.
Caption: Experimental workflow for tracing methylation dynamics using L-Methionine-¹³C₅.
Caption: Simplified metabolic pathway of L-Methionine-¹³C₅ as a methyl group donor.
References
- 1. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Methionine-13C5 | CAS 202326-57-6 | LGC Standards [lgcstandards.com]
- 4. L -Methionine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-47-1 [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. L-Methionine (¹³Câ , 99%; ¹âµN, 99%)- Cambridge Isotope Laboratories, CNLM-759-H-0.25 [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Use of 13C315N1-Serine or 13C515N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
